3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a heterocyclic compound that features a thiazolane ring substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets, such as inflammation and cell proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to affect the stat3 pathway . The downstream effects of this inhibition could include reduced inflammation and cell proliferation .
Pharmacokinetics
A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in rats . It was found to be rapidly absorbed and widely distributed in the body, with a higher exposure observed in aged rats .
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory and anti-arthritic activities . These effects are likely due to the inhibition of the STAT3 pathway, which plays a key role in inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an oxidizing agent such as hydrogen peroxide or iodine to yield the desired thiazolane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolane derivatives
Scientific Research Applications
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
Uniqueness
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is unique due to its specific thiazolane ring structure combined with a methoxyphenyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)11-7-16(13,14)6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQOLPZUGPWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CS(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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